molecular formula C16H16ClFN2O2S B6908060 N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide

N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B6908060
M. Wt: 354.8 g/mol
InChI Key: SIJQZLVACSXCEO-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring substituted with a carboxamide group, a fluorophenyl group, and a chlorothiophenyl group

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S/c17-15-6-5-11(23-15)9-19-16(21)20-7-8-22-14(10-20)12-3-1-2-4-13(12)18/h1-6,14H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJQZLVACSXCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC=C(S2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable chlorinating agent.

    Introduction of the Carboxamide Group: This step involves the reaction of the morpholine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Fluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where the morpholine derivative reacts with a fluorobenzene derivative.

    Attachment of the Chlorothiophenyl Group: This step involves the reaction of the intermediate with a chlorothiophene derivative, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methyl]-2-(2-chlorophenyl)morpholine-4-carboxamide
  • N-[(5-bromothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide
  • N-[(5-chlorothiophen-2-yl)methyl]-2-(2-methylphenyl)morpholine-4-carboxamide

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenyl)morpholine-4-carboxamide is unique due to the specific combination of functional groups it possesses. The presence of both a fluorophenyl and a chlorothiophenyl group can impart distinct chemical and biological properties, making it a valuable compound for various applications.

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